molecular formula C19H21FN2O2 B7573511 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one

Cat. No. B7573511
M. Wt: 328.4 g/mol
InChI Key: UNWRUMCRVRBXOT-UHFFFAOYSA-N
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Description

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, also known as FPMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. FPMP is a pyridone-based compound that has been found to have promising properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects by selectively inhibiting the activity of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This mechanism of action has been found to be responsible for many of the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, including its ability to modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects. One of the most notable effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its ability to increase the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This effect has been found to be responsible for many of the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, including its ability to modulate the activity of various neurotransmitter systems. Additionally, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has a number of advantages and limitations for lab experiments. One of the main advantages of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its potency and selectivity as an inhibitor of the dopamine transporter (DAT). This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its potential toxicity, as it has been found to induce apoptosis in some cell types. Additionally, the synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one can be complex and time-consuming, which can limit its use in some lab settings.

Future Directions

There are a number of future directions for the study of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. One potential direction is the development of more potent and selective inhibitors of the dopamine transporter (DAT) based on the structure of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. Additionally, the potential anticancer properties of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one warrant further investigation, as it may have applications in the development of new cancer therapies. Finally, the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one on other neurotransmitter systems, such as norepinephrine and serotonin, should be further studied to better understand its potential applications in the treatment of various neurological disorders.

Synthesis Methods

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one can be synthesized through a multistep process involving the reaction of piperidine, 4-fluorobenzyl chloride, and 2-acetylpyridine. The first step involves the reaction of piperidine with 4-fluorobenzyl chloride to produce 4-(4-fluorobenzyl)piperidine. The second step involves the reaction of 4-(4-fluorobenzyl)piperidine with 2-acetylpyridine to produce 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. This synthesis method has been optimized to produce high yields of pure 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one.

Scientific Research Applications

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is in the field of neuroscience. 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is an important target for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has also been found to have potential applications in the field of pharmacology, as it has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. Additionally, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential applications in the field of medicinal chemistry, as it has been shown to have promising anticancer properties.

properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-21-9-8-16(13-18(21)23)19(24)22-10-6-15(7-11-22)12-14-2-4-17(20)5-3-14/h2-5,8-9,13,15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWRUMCRVRBXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one

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